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Gallium telluride (GaTe) - 12024-14-5

Gallium telluride (GaTe)

Catalog Number: EVT-334846
CAS Number: 12024-14-5
Molecular Formula: GaTe
Molecular Weight: 197.3 g/mol
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Product Introduction

Description

Gallium telluride (GaTe) is a layered, van der Waals semiconductor belonging to the III-VI monochalcogenide family. [, ] It exists in various crystal structures, including monoclinic (most stable), hexagonal, and tetragonal phases. [, , ] GaTe possesses a unique structure characterized by Ga-Ga bonds forming chains along the b-axis, leading to its anisotropic properties. []

  • Optoelectronics: Photodetectors, optical switches, and solar cells due to its direct bandgap, high carrier mobility, and strong light absorption. [, , , , , , , ]
  • Electronics: Field-effect transistors and nanoelectronics due to its semiconducting properties and potential for low-dimensional structures. [, ]
  • Thermoelectrics: Energy harvesting due to its potential for high thermoelectric figure of merit. []
  • Catalysis: Electrocatalysis and photocatalysis due to its suitable electronic structure and the formation of a native oxide heterostructure. []
  • Sensing: Gas sensing, particularly for H₂O, NH₃, and NO₂, due to the enhanced surface area and charge redistribution upon oxidation. []
Future Directions
  • Improving Air Stability: Developing effective and scalable passivation strategies to prevent oxidation and degradation remains crucial for realizing the full potential of GaTe in practical devices. [, , ]
Synthesis Analysis

Gallium telluride can be synthesized through various methods, including:

  1. Temperature Gradient Technique: This method involves the growth of single crystals by controlling the temperature gradient during the crystallization process. The technique has shown success in producing high-quality gallium telluride crystals that are thermally stable up to 700 K in inert atmospheres .
  2. Electrochemical Synthesis: A novel approach involves the cathodic dissolution of a gallium telluride electrode in an ethane-1,2-diamine solution containing tetraphenylphosphonium bromide. This method yields new structures such as [(C₆H₅)₄P]GaTe₂(en)₂, characterized by one-dimensional chains held together by hydrogen bonds .
  3. Van der Waals Epitaxy: Recent advancements have demonstrated the growth of two-dimensional gallium telluride on silicon substrates through van der Waals epitaxy. This process involves rapid thermal annealing to induce phase transformation from hexagonal to monoclinic structures, allowing for large-area single crystals with high structural quality .
Molecular Structure Analysis

Gallium telluride exhibits a layered structure with distinct crystallographic phases, primarily hexagonal and monoclinic forms. The monoclinic phase is characterized by lower symmetry and anisotropic properties, making it suitable for various electronic applications. The typical lattice parameters for the monoclinic phase are approximately a=4.1a=4.1 Å, b=4.1b=4.1 Å, and c=7.5c=7.5 Å with a β angle close to 90 degrees .

The molecular structure is significant in determining the electronic band structure and optical properties of gallium telluride, which are crucial for its applications in photodetectors and other optoelectronic devices.

Chemical Reactions Analysis

Gallium telluride participates in several chemical reactions that highlight its semiconductor characteristics:

  1. Oxidation Reactions: Gallium telluride can undergo oxidation when exposed to air or oxygen at elevated temperatures, leading to the formation of gallium oxides and tellurium oxides. Understanding these reactions is essential for improving the stability and performance of devices made from gallium telluride .
  2. Photocatalytic Reactions: In photocatalytic applications, gallium telluride can facilitate electron transfer processes when illuminated, enhancing its effectiveness in energy conversion systems . The interaction with its native oxide layer plays a crucial role in these reactions.
  3. Defect Engineering: The introduction of defects into the crystal lattice can significantly alter the electronic properties of gallium telluride, affecting its reactivity and efficiency in various applications .
Mechanism of Action

The mechanism of action for gallium telluride primarily revolves around its semiconductor properties. When exposed to light or electrical stimuli:

  • Electron-Hole Pair Generation: Photons absorbed by gallium telluride excite electrons from the valence band to the conduction band, creating electron-hole pairs.
  • Charge Carrier Mobility: The mobility of these charge carriers is influenced by the crystal structure and any defects present within the material.
  • Surface Interaction: In photocatalytic processes, photo-generated electrons migrate to surface sites where they participate in redox reactions, enhancing chemical transformations .

This mechanism underpins gallium telluride's utility in photodetectors and photocatalysis.

Physical and Chemical Properties Analysis

Gallium telluride possesses several notable physical and chemical properties:

  • Melting Point: The melting point ranges between 822 °C to 826 °C, indicating good thermal stability .
  • Electrical Conductivity: It exhibits semiconducting behavior with a direct bandgap typically around 1.5 eV.
  • Thermal Stability: Gallium telluride remains thermally stable up to approximately 935 K under inert conditions .
  • Sensitivity: It is sensitive to heat and can degrade under oxidative conditions.

These properties make gallium telluride an attractive candidate for various technological applications.

Applications

Gallium telluride has diverse applications across several fields:

  1. Optoelectronics: Its semiconducting properties make it suitable for use in light-emitting diodes (LEDs), laser diodes, and photodetectors.
  2. Photovoltaics: Gallium telluride is employed in thin-film solar cells due to its efficient light absorption capabilities.
  3. High-Sensitivity Sensors: Its unique electronic properties enable the development of sensitive sensors for environmental monitoring and detection applications.
  4. Thermal Imaging: Due to its infrared absorption characteristics, gallium telluride is used in thermal imaging devices.
Structural Properties of Gallium Telluride

Crystallographic Phases and Polymorphism

Gallium telluride (GaTe) exhibits complex polymorphism, with distinct crystalline phases arising from differences in atomic stacking sequences and synthesis conditions. This structural diversity fundamentally influences its electronic, optical, and mechanical properties.

Monoclinic α-GaTe: Atomic Coordination and Layer Stacking

The thermodynamically stable monoclinic phase (α-GaTe, space group C2/m) features a distorted layered structure with unique atomic coordination. Each gallium atom bonds covalently to three tellurium atoms and one gallium atom, forming Ga-Ga dimers. Crucially, two-thirds of these dimers orient perpendicular to the layers, while the remaining one-third lie nearly in-plane [1] [10]. This arrangement creates zigzag-type van der Waals (vdW) gaps (Fig. 1a), contrasting with the straight gaps in hexagonal polymorphs.

The unit cell comprises 24 atoms, with tetralayer slabs stacked along the [010] direction. Each slab consists of four atomic planes in the sequence Te-Ga-Ga-Te, where intralayer Ga-Te bonds exhibit mixed covalent-ionic character. Stacking disorder commonly occurs due to rotational mismatches between adjacent tetralayers [6] [10]. Experimental lattice parameters reveal significant anisotropy (Table 1):

Table 1: Monoclinic GaTe Unit Cell Parameters

ParameterValue (nm)Angle (°)Source
a0.416α = 106.05 [5]
b0.934β = 90 [5]
c1.086γ = 102.8 [5]
a0.608β = 107.204 [7]
b1.053- [7]
c1.358- [7]

Discrepancies in reported values stem from growth methods (Bridgman vs. vapor transport) and defect concentrations. The vertical lattice parameter (vdW gap spacing) measures ~1.65–1.70 nm, as confirmed by X-ray diffraction (000L) peaks [6].

Metastable Hexagonal β-GaTe: Synthesis-Induced Phase Formation

The metastable hexagonal phase (β-GaTe, space group P6₃/mmc) forms under kinetic control during low-temperature synthesis. It adopts a high-symmetry structure resembling GaSe, with straight vdW gaps and all Ga-Ga dimers perpendicular to the layers [6] [10]. The unit cell contains 8 atoms with lattice parameters a = 0.408 nm and c = 1.677 nm [6].

This phase is typically stabilized via:

  • Van der Waals Epitaxy: Growth on passivated substrates like Sb-Si(111), where lattice mismatch (>6%) is accommodated by weak interfacial coupling. Reflection high-energy electron diffraction (RHEED) shows rapid relaxation to GaTe’s intrinsic lattice constant after ~1 monolayer deposition [6].
  • Low-Pressure Chemical Vapor Deposition (CVD): Using organometallic precursors like (t-butylGaTe)₄ cubane clusters below 400°C [3] [12].
  • Molecular Beam Epitaxy (MBE): Under Te-rich conditions at 450–500°C, forming films with coexisting hexagonal and monoclinic domains [10].

Hexagonal GaTe spontaneously transforms to the monoclinic phase upon annealing above ~500°C, driven by thermodynamic stability [6] [10]. This transition involves Ga-Ga dimer reorientation and layer distortion, detectable via loss of hexagonal X-ray diffraction peaks and emergence of monoclinic signatures.

Phase Transition Dynamics: Thermal and Pressure-Dependent Behavior

Phase transitions in GaTe are governed by temperature and epitaxial strain:

  • Thermal Transition: Hexagonal-to-monoclinic conversion initiates at ~450°C and completes by 550°C, accompanied by strain relaxation at the substrate interface. Activation energy calculations reveal this transformation involves breaking/reforming of Ga-Ga bonds and atomic plane displacement [6].
  • Pressure Effects: Limited studies exist, but hydrostatic pressure likely enhances interlayer coupling due to vdW gap compression. Theoretical models predict monoclinic GaTe remains stable up to 20 GPa, with anisotropic compressibility (largest along the b-axis) [1].
  • Strain-Mediated Stabilization: Thin hexagonal films (<10 nm) on lattice-mismatched substrates (e.g., GaAs) retain metastability due to interfacial strain, suppressing transformation kinetics [10].

Table 2: Phase Transition Triggers and Signatures

TriggerTransitionStructural Signatures
Annealing (>500°C)Hexagonal → MonoclinicDisappearance of (000L)ₕ peaks; Emergence of (001)ₘ, (002)ₘ XRD peaks
Epitaxial StrainMonoclinic stabilizationRHEED lattice relaxation; Raman peak broadening
Thickness ReductionHexagonal stabilizationLayer-dependent Raman shifts; PL emission at ~1.46 eV

Anisotropic Layered Architecture

Van der Waals Interactions in Interlayer Bonding

Interlayer bonding in GaTe arises primarily from weak van der Waals forces, enabling mechanical exfoliation down to monolayers. However, unlike typical vdW materials (e.g., graphite), GaTe exhibits non-negligible interlayer interactions:

  • Cleavage Energy: Density functional theory (DFT) calculations show interlayer cleavage energies (Ec,inter) of ~0.25 J/m² for monoclinic GaTe—higher than graphite’s 0.20 J/m² due to Te-Te orbital overlap across vdW gaps (3.88–4.36 Å spacing) [1].
  • Sliding Barriers: Interlayer slip barrier energies (Eb,inter) vary with direction due to monoclinic distortion. Sliding ~25° from the [001] direction minimizes barriers (0.8 J/m²), facilitating plastic deformability [1].
  • Deformation Mechanisms: Nanoindentation reveals layer-by-layer fracture via interlayer sliding, manifested as load-drop events in loading curves. This "pop-in" behavior originates from vdW bond rupture and interplanar shear (Fig. 1b) [8].

Intra-Layer Covalent-Ionic Hybrid Bonding

Within each tetralayer, bonding exhibits strong covalent-ionic hybridization:

  • Ga-Te Bonds: Crystal orbital Hamilton population (COHP) analysis indicates covalent character with partial ionicity due to electronegativity differences (Te: 2.1, Ga: 1.8). Bond lengths range from 2.61–2.69 Å, shorter than pure ionic predictions [1] [2].
  • Ga-Ga Bonds: Covalent dimers (2.43–2.48 Å length) contribute to structural rigidity. DFT assigns these bonds -2.5 eV bond-integrated COHP values, confirming strong stabilization [1].
  • Mechanical Robustness: The hybrid network yields in-plane stiffness >100 GPa, significantly higher than interlayer compliance. This asymmetry enables bending deformations without fracture—critical for flexible electronics [1] [8].

Ga-Ga Dimer Orientation and Its Structural Implications

Ga-Ga dimer orientation directly governs anisotropy in monoclinic GaTe:

  • Elastic Anisotropy: Young’s modulus varies by >30% between crystallographic directions. The lowest modulus occurs parallel to in-plane dimers, where stress induces bond bending rather than stretching [1] [8].
  • Fracture Propagation: Crack paths deflect at dimer reorientation sites, increasing fracture toughness. Nanoindentation shows crack initiation preferentially at dimer-disordered regions [8].
  • Electronic Effects: Dimer orientation breaks symmetry, creating anisotropic hole effective masses (0.53 mₑ ⊥ dimers vs. 1.12 mₑ ‖ dimers). This enables polarization-sensitive photodetection [4] [6].

Figure 1: Structural Schematics(a) Monoclinic GaTe Layer Stacking: Illustrating perpendicular (blue) and in-plane (red) Ga-Ga dimers, zigzag vdW gaps, and Te-Ga-Ga-Te tetralayer sequence.(b) Interlayer Sliding During Deformation: Slip pathways (dashed arrows) showing preferential directions minimizing energy barriers.

Properties

CAS Number

12024-14-5

Product Name

Gallium telluride (GaTe)

IUPAC Name

tellanylidenegallium

Molecular Formula

GaTe

Molecular Weight

197.3 g/mol

InChI

InChI=1S/Ga.Te

InChI Key

OFIYHXOOOISSDN-UHFFFAOYSA-N

SMILES

[GaH2].[TeH]

Canonical SMILES

[Ga]=[Te]

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